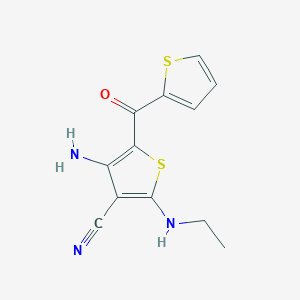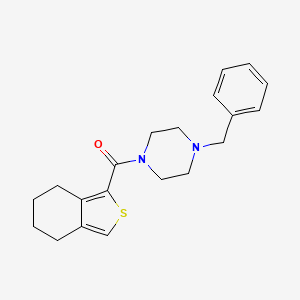![molecular formula C11H9ClN2O3S2 B5521367 4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)
4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiophene derivative known for its potential in various chemical and pharmaceutical applications. Its synthesis and properties have been explored in different contexts.
Synthesis Analysis
- Synthesis often involves the Gewald reaction, starting with the preparation of acetamide and then progressing through a series of condensation and reaction steps with various chemicals including ethyl cyanoacetate and p-chloro acetophenone (Bhattacharjee, Saravanan, & Mohan, 2011).
- Another method includes the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis and acylation (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
- The molecular structure of related thiophene compounds has been characterized using techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, providing insights into their molecular geometry and interactions (Mabkhot et al., 2016).
Chemical Reactions and Properties
- Thiophene sulfonyl derivatives exhibit various reactions with amines, hydrazine, sodium azide, and undergo transformations like cyclocondensation and nucleophilic addition (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Physical Properties Analysis
- Detailed physical properties such as solubility, vapor pressure, and thermal behavior can be inferred from studies of similar sulfonamide compounds, which are often characterized by their crystalline structures and thermodynamic properties (Perlovich et al., 2008).
Chemical Properties Analysis
- The chemical properties of thiophene derivatives are influenced by factors like substitution patterns and electronic effects, which affect their reactivity and potential as inhibitors or reactants in various chemical processes (Noreen et al., 2017).
科学的研究の応用
Synthesis and Characterization
Research into the synthesis and characterization of derivatives of 4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide has shown the compound's versatility. For example, a study detailed the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, showcasing the compound's potential as a precursor for various chemical reactions (Bhattacharjee, Saravanan, & Mohan, 2011). Additionally, the synthesis of aromatic poly(sulfone sulfide amide imide)s from a diamine monomer containing sulfone, sulfide, and amide units indicates the adaptability of sulfone and thiophene derivatives in creating thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).
Molecular Interactions and Properties
Another area of research focuses on the molecular interactions and properties of sulfonamide derivatives. One study examined the crystal structures, thermodynamics, and solubility of various sulfonamides, providing insight into the compound's behavior in different states and its potential for further applications in materials science (Perlovich et al., 2008).
Anticancer and Antiviral Activities
Research has also been conducted on the biological activities of thiophene sulfonamide derivatives. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed some compounds' antiviral activities against the tobacco mosaic virus (Chen et al., 2010). Moreover, indapamide derivatives have been synthesized and demonstrated proapoptotic activity on melanoma cell lines, indicating potential anticancer applications (Yılmaz et al., 2015).
Molecular Structure Optimization
The optimization of molecular structures through synthesis and characterization studies is another significant area of research. For example, the synthesis of a novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, and its molecular structure optimization highlights the ongoing efforts to develop compounds with specific properties for potential applications in various fields (Mabkhot et al., 2016).
特性
IUPAC Name |
4-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-8-3-1-2-4-9(8)14-19(16,17)7-5-10(11(13)15)18-6-7/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIHNXWBFKGMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)

![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)

![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)
![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)
![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)